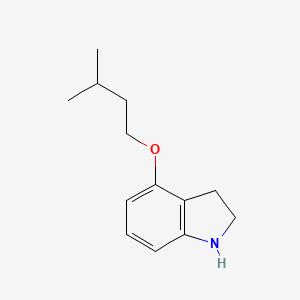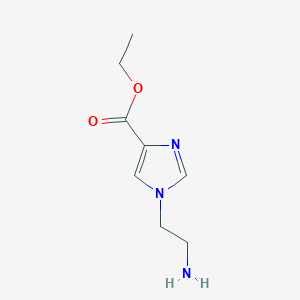
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound features an ethyl ester group, an aminoethyl side chain, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of ethyl imidazole-4-carboxylate with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of amides, acids, or other substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The aminoethyl side chain can further enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound features a methyl group on the imidazole ring and is used in carbohydrate analysis.
Aminoethyl imidazolines: These compounds are used as corrosion inhibitors and emulsifiers in various industrial applications.
The unique combination of an ethyl ester group, an aminoethyl side chain, and an imidazole ring in this compound distinguishes it from other imidazole derivatives, providing it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 1-(2-aminoethyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-11(4-3-9)6-10-7/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDUGLTIXSKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
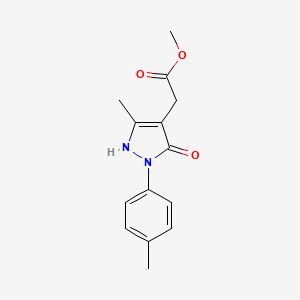
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
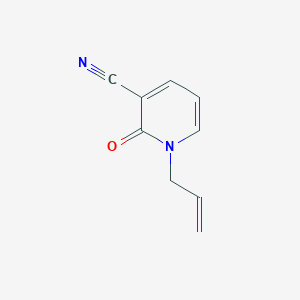
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
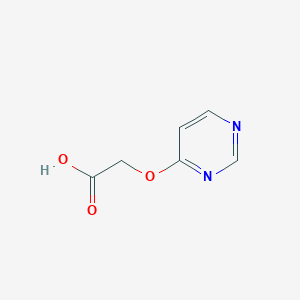

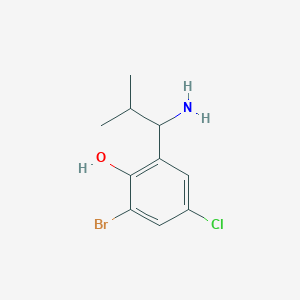
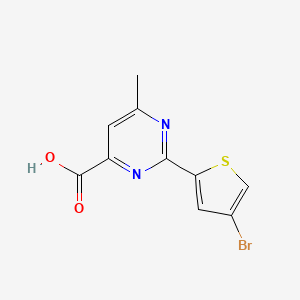

![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)
